molecular formula C7H13BN2O4 B11899018 (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid CAS No. 915283-63-5

(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid

Cat. No.: B11899018
CAS No.: 915283-63-5
M. Wt: 200.00 g/mol
InChI Key: BJZRTWVAQJJJKJ-UHFFFAOYSA-N
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Description

(1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid: is a boronic acid derivative with the molecular formula C₇H₁₃BN₂O₄. This compound is known for its unique structure, which includes a pyrrolidine ring and a boronic acid group. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid typically involves the reaction of pyrrolidine derivatives with boronic acid precursors.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it valuable in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Biology: This compound can be used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems. Boronic acids are known to interact with diols and can be used in the design of enzyme inhibitors .

Medicine: In medicine, boronic acid derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and bacterial infections. The unique properties of this compound make it a candidate for drug development .

Industry: Industrially, this compound can be used in the production of advanced materials and as a catalyst in various chemical processes. Its ability to form stable complexes with other molecules makes it useful in material science .

Mechanism of Action

The mechanism of action of (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of enzymes that contain serine or threonine residues in their active sites. This interaction can disrupt the enzyme’s function, leading to various biological effects .

Comparison with Similar Compounds

    Phenylboronic acid: Another boronic acid derivative used in organic synthesis.

    2-Pyridylboronic acid: Similar structure but with a pyridine ring instead of a pyrrolidine ring.

    4-Formylphenylboronic acid: Contains a formyl group and a phenyl ring.

Uniqueness: (1-(2-Formamidoacetyl)pyrrolidin-2-yl)boronic acid is unique due to its combination of a pyrrolidine ring and a boronic acid group. This structure provides distinct reactivity and binding properties compared to other boronic acids, making it valuable in specific applications such as enzyme inhibition and organic synthesis .

Properties

CAS No.

915283-63-5

Molecular Formula

C7H13BN2O4

Molecular Weight

200.00 g/mol

IUPAC Name

[1-(2-formamidoacetyl)pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C7H13BN2O4/c11-5-9-4-7(12)10-3-1-2-6(10)8(13)14/h5-6,13-14H,1-4H2,(H,9,11)

InChI Key

BJZRTWVAQJJJKJ-UHFFFAOYSA-N

Canonical SMILES

B(C1CCCN1C(=O)CNC=O)(O)O

Origin of Product

United States

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